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CAS No.: 2411-58-7

Cat. No.: B1595832

Get Quote

Introduction
Undecyl isocyanate (CH₃(CH₂)₁₀NCO) is a linear alkyl isocyanate that serves as a valuable

monomer and intermediate in the synthesis of a variety of polymers and carbamate derivatives.

Its long aliphatic chain imparts unique solubility and flexibility to the resulting materials, making

it a compound of interest for researchers in polymer chemistry, materials science, and drug

development. A thorough understanding of its spectroscopic properties is paramount for

reaction monitoring, quality control, and structural elucidation of its derivatives. This guide

provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data for undecyl isocyanate, grounded in established scientific

principles and experimental insights.

Molecular Structure and Key Features
A clear visualization of the molecular structure is fundamental to interpreting its spectroscopic

data.

Caption: Molecular structure of undecyl isocyanate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For undecyl isocyanate, both ¹H and ¹³C NMR provide distinct signals that can be

unambiguously assigned.

¹H NMR Spectroscopy
Experimental Protocol: A sample of undecyl isocyanate is typically dissolved in a deuterated

solvent, such as chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS)

as an internal standard (0 ppm). The spectrum is acquired on a 300 MHz or higher field

spectrometer.

Data Interpretation: The ¹H NMR spectrum of undecyl isocyanate is characterized by signals

corresponding to the terminal methyl group, the long methylene chain, and the methylene

group adjacent to the isocyanate functionality.

Assignment
Chemical Shift

(δ, ppm)
Multiplicity Integration

Coupling

Constant (J,

Hz)

CH₃- (C11) ~0.88 Triplet (t) 3H ~6.9

-(CH₂)₈- (C3-

C10)
~1.26 Multiplet (m) 16H -

-CH₂-CH₂-NCO

(C2)
~1.59 Quintet 2H ~7.0

-CH₂-NCO (C1) ~3.27 Triplet (t) 2H ~6.7

Causality Behind Chemical Shifts:

The terminal methyl group (C11) at ~0.88 ppm is the most shielded due to its distance from

the electronegative isocyanate group. Its triplet multiplicity arises from coupling to the

adjacent methylene protons.
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The large multiplet at ~1.26 ppm represents the protons of the eight central methylene

groups (C3-C10). These protons are in very similar chemical environments, leading to

overlapping signals.

The methylene group at C2 (~1.59 ppm) is slightly deshielded compared to the main chain

due to the inductive effect of the nearby isocyanate group. It appears as a quintet due to

coupling with the protons on C1 and C3.

The most deshielded signal at ~3.27 ppm corresponds to the methylene group directly

attached to the nitrogen of the isocyanate group (C1). The strong electron-withdrawing

nature of the NCO group significantly reduces the electron density around these protons.

The signal is a triplet due to coupling with the C2 protons.

¹³C NMR Spectroscopy
Experimental Protocol: The ¹³C NMR spectrum is typically acquired using a proton-decoupled

pulse sequence to simplify the spectrum to a series of singlets. The same sample prepared for

¹H NMR can be used.

Data Interpretation: The ¹³C NMR spectrum provides complementary information, with distinct

signals for each carbon atom in a unique chemical environment.

Assignment Chemical Shift (δ, ppm)

CH₃- (C11) ~14.1

-(CH₂)₈- (C3-C10) ~22.7, ~26.7, ~29.1, ~29.3, ~29.4, ~29.5, ~31.9

-CH₂-CH₂-NCO (C2) ~30.4

-CH₂-NCO (C1) ~43.2

-N=C=O ~122.0

Causality Behind Chemical Shifts:

Similar to the ¹H NMR, the terminal methyl carbon (C11) is the most shielded, appearing at

the lowest chemical shift (~14.1 ppm).
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The carbons of the long methylene chain (C3-C10) appear in the typical aliphatic region

between ~22 and ~32 ppm. The slight differences in their chemical shifts are due to subtle

long-range electronic effects.

The C2 carbon (~30.4 ppm) is downfield from the main chain carbons due to the influence of

the isocyanate group.

The C1 carbon (~43.2 ppm), directly bonded to the nitrogen, is significantly deshielded.

The isocyanate carbon (-N=C=O) exhibits the most downfield shift (~122.0 ppm) due to its

unique bonding and the high electronegativity of the adjacent nitrogen and oxygen atoms.[1]

Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable technique for identifying functional groups. The isocyanate

group has a very strong and characteristic absorption band.

Experimental Protocol: A neat film of undecyl isocyanate can be analyzed between two salt

plates (e.g., NaCl or KBr), or a solution in a suitable solvent like carbon tetrachloride (CCl₄) can

be used.

Data Interpretation: The IR spectrum of undecyl isocyanate is dominated by the stretching

vibration of the isocyanate group.

Frequency (cm⁻¹) Vibrational Mode Intensity

~2270 N=C=O asymmetric stretch Very Strong, Sharp

2925, 2855 C-H aliphatic stretch Strong

1465 C-H bend (scissoring) Medium

Causality Behind Vibrational Frequencies:

The most diagnostic peak in the IR spectrum of an isocyanate is the asymmetric stretch of

the N=C=O group, which appears around 2270 cm⁻¹.[2][3] This absorption is typically very

intense and sharp due to the large change in dipole moment during the vibration. Its position
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in a relatively uncongested region of the spectrum makes it an excellent marker for the

presence of the isocyanate functionality.[3]

The strong bands at ~2925 cm⁻¹ and ~2855 cm⁻¹ are characteristic of the symmetric and

asymmetric C-H stretching vibrations of the long alkyl chain.

The absorption at ~1465 cm⁻¹ is attributed to the scissoring (bending) vibration of the

methylene groups.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can aid in its identification and structural confirmation.

Experimental Protocol: Electron Impact (EI) ionization is a common method for analyzing

relatively small, volatile molecules like undecyl isocyanate. The sample is introduced into the

mass spectrometer, where it is bombarded with high-energy electrons.

Data Interpretation: The mass spectrum will show a molecular ion peak (M⁺) and various

fragment ions.

m/z Proposed Fragment Significance

197 [CH₃(CH₂)₁₀NCO]⁺ Molecular Ion (M⁺)

99 [C₅H₉NO]⁺
Base Peak, McLafferty

Rearrangement

42 [NCO]⁺ Isocyanate fragment

Causality Behind Fragmentation:

The molecular ion peak (M⁺) at m/z 197 corresponds to the molecular weight of undecyl
isocyanate (C₁₂H₂₃NO).[4]

Long-chain alkyl isocyanates often exhibit a characteristic base peak at m/z 99.[5][6] This

fragment is formed through a McLafferty-type rearrangement, involving the transfer of a

gamma-hydrogen from the alkyl chain to the oxygen of the isocyanate group, followed by
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cleavage of the Cα-Cβ bond.[5][6] This rearrangement results in the formation of a stable,

six-membered cyclic enol ion.

The peak at m/z 42 corresponds to the [NCO]⁺ fragment, which is characteristic of

isocyanates.

Electron Impact Ionization

McLafferty Rearrangement

Simple Cleavage
[CH₃(CH₂)₁₀NCO]⁺˙

m/z = 197
-e⁻

[C₅H₉NO]⁺˙
m/z = 99

γ-H transfer
Cα-Cβ cleavage

[NCO]⁺
m/z = 42

C-N cleavage

Click to download full resolution via product page

Caption: Proposed fragmentation pathway for undecyl isocyanate in EI-MS.

Conclusion
The spectroscopic characterization of undecyl isocyanate by NMR, IR, and MS provides a

comprehensive and self-validating dataset for its identification and quality assessment. The

distinct signals in each spectrum, from the characteristic N=C=O stretch in the IR to the specific

fragmentation pattern in the mass spectrum and the detailed proton and carbon environments

revealed by NMR, collectively offer a unique fingerprint for this molecule. This guide serves as

a foundational reference for researchers working with undecyl isocyanate, enabling them to

confidently interpret their analytical data and advance their scientific endeavors.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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